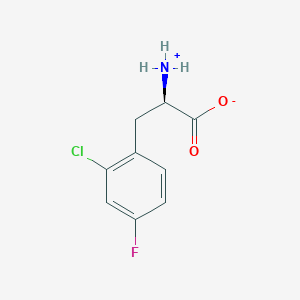
(2R)-2-azaniumyl-3-(2-chloro-4-fluorophenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-azaniumyl-3-(2-chloro-4-fluorophenyl)propanoate is a chiral compound with significant applications in various fields, including pharmaceuticals and agrochemicals. Its unique structure, featuring both an azaniumyl group and a chlorofluorophenyl group, contributes to its diverse reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-azaniumyl-3-(2-chloro-4-fluorophenyl)propanoate typically involves the use of chiral catalysts or biocatalysts to ensure the desired enantiomeric purity. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted cinnamic acid derivative, using a chiral rhodium or ruthenium catalyst under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound often employs biocatalysis due to its high enantioselectivity and environmentally friendly nature. Whole-cell biocatalysts or isolated enzymes can be used to convert starting materials into the desired product with high efficiency and selectivity .
化学反应分析
Types of Reactions
(2R)-2-azaniumyl-3-(2-chloro-4-fluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
科学研究应用
(2R)-2-azaniumyl-3-(2-chloro-4-fluorophenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of chiral drugs.
Biology: The compound is used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is utilized in the production of agrochemicals, such as herbicides and pesticides.
作用机制
The mechanism by which (2R)-2-azaniumyl-3-(2-chloro-4-fluorophenyl)propanoate exerts its effects involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The presence of the azaniumyl group allows for strong binding to active sites, while the chlorofluorophenyl group enhances its specificity and potency .
相似化合物的比较
Similar Compounds
(2S)-2-azaniumyl-3-(2-chloro-4-fluorophenyl)propanoate: The enantiomer of the compound, which may exhibit different biological activities.
2-azaniumyl-3-(2-chlorophenyl)propanoate: Lacks the fluorine atom, potentially altering its reactivity and applications.
2-azaniumyl-3-(4-fluorophenyl)propanoate: Lacks the chlorine atom, which may affect its chemical properties and uses.
Uniqueness
(2R)-2-azaniumyl-3-(2-chloro-4-fluorophenyl)propanoate is unique due to its specific stereochemistry and the presence of both chlorine and fluorine atoms. These features contribute to its high reactivity, selectivity, and versatility in various applications, distinguishing it from similar compounds .
属性
IUPAC Name |
(2R)-2-azaniumyl-3-(2-chloro-4-fluorophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUFAMXOPAUSIP-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CC(C(=O)[O-])[NH3+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)Cl)C[C@H](C(=O)[O-])[NH3+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














